2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural characteristics and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the [3+2] cycloaddition of pyridinium ylide with trifluoroacetonitrile, using 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor . This reaction is often carried out under mild conditions and can be catalyzed by transition metals or through metal-free oxidation and photocatalysis strategies .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of micro-flow technology has been reported to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: Metal-free oxidation can be used to introduce functional groups onto the imidazo[1,2-a]pyridine scaffold.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Substitution: Substitution reactions, such as halogenation or alkylation, can be performed to introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. Conditions often involve mild temperatures and pressures to maintain the integrity of the imidazo[1,2-a]pyridine core .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which 2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, some derivatives have been shown to inhibit the MARK4 protein, which plays a role in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridinones: These compounds share a similar core structure but differ in the presence of a carbonyl group at the 2-position.
Imidazo[1,2-a]pyrazines: These compounds have a nitrogen atom in place of the carbon at the 3-position of the pyridine ring.
Uniqueness
2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of the trifluoromethyl group, which can significantly enhance its biological activity and stability. This makes it a valuable scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C15H11F3N2O |
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Molecular Weight |
292.26 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C15H11F3N2O/c1-21-13-7-3-2-5-10(13)12-9-20-8-4-6-11(14(20)19-12)15(16,17)18/h2-9H,1H3 |
InChI Key |
JWQNIFMIQDSSJJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CN3C=CC=C(C3=N2)C(F)(F)F |
Origin of Product |
United States |
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